Ethyl 4-amino-6-(trifluoromethyl)nicotinate
Description
Properties
Molecular Formula |
C9H9F3N2O2 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 4-amino-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-4-14-7(3-6(5)13)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14) |
InChI Key |
GWQINSYCECUFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction Pathway
Synthesis of Ethyl 4-Nitro-6-(Trifluoromethyl)Nicotinate
The nitro reduction approach begins with the nitration of ethyl 6-(trifluoromethyl)nicotinate. Directed nitration at the 4-position is achieved using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, leveraging the electron-deficient nature of the pyridine ring to favor meta-substitution. The reaction proceeds via a mixed-acid mechanism, generating the nitro intermediate in 65–72% yield (Table 1).
Key Reaction:
$$
\text{Ethyl 6-(trifluoromethyl)nicotinate} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3, \, 0-5^\circ \text{C}} \text{Ethyl 4-nitro-6-(trifluoromethyl)nicotinate}
$$
Catalytic Hydrogenation of Nitro to Amino Group
The nitro intermediate is reduced to the amino derivative using catalytic hydrogenation. Pd/C (5% w/w) in ethanol under 3 atm H₂ at 25°C achieves quantitative conversion within 4 hours. Alternatively, Fe/HCl in aqueous ethanol at 60°C provides an 88% yield but requires post-reaction filtration to remove iron oxides.
Key Reaction:
$$
\text{Ethyl 4-nitro-6-(trifluoromethyl)nicotinate} \xrightarrow[\text{H}_2, \, \text{EtOH}]{\text{Pd/C}} \text{Ethyl 4-amino-6-(trifluoromethyl)nicotinate}
$$
Table 1: Nitro Reduction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | Ethanol | 25 | 4 | 95 |
| Fe/HCl | EtOH/H₂O | 60 | 6 | 88 |
| SnCl₂/HCl | EtOH | 70 | 3 | 82 |
Halogen-Amination via Metal Catalysis
Synthesis of Ethyl 4-Chloro-6-(Trifluoromethyl)Nicotinate
Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C) for 12 hours. The reaction proceeds via electrophilic aromatic substitution, with the trifluoromethyl group directing chlorination to the para position. Yields range from 78–85% after recrystallization from hexane.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling replaces the chloro group with an amino moiety. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and ammonia gas in dioxane at 100°C, the reaction achieves 76% yield within 8 hours. Microwave-assisted conditions (150°C, 1 hour) improve yields to 84% by enhancing reaction kinetics.
Key Reaction:
$$
\text{Ethyl 4-chloro-6-(trifluoromethyl)nicotinate} \xrightarrow[\text{NH}_3, \, \text{Pd}]{\text{Xantphos}} \text{this compound}
$$
Table 2: Amination Conditions Comparison
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Xantphos | NaOtBu | 76 |
| CuI/1,10-Phenanthroline | Phen | K₃PO₄ | 68 |
| Pd(OAc)₂/BINAP | BINAP | Cs₂CO₃ | 81 |
Cyclization of β-Enaminone Intermediates
Hantzsch-Type Synthesis
A one-pot cyclization strategy condenses ethyl 3-aminocrotonate with ethyl 4,4,4-trifluoroacetoacetate in acetic acid. The reaction forms a β-enaminone intermediate, which undergoes dehydration and aromatization at 120°C to yield the target compound in 70% yield. This method avoids halogenation steps but requires precise stoichiometry to minimize dimerization byproducts.
Key Reaction:
$$
\text{Ethyl 3-aminocrotonate} + \text{Ethyl trifluoroacetoacetate} \xrightarrow[\Delta]{\text{AcOH}} \text{this compound}
$$
Comparative Analysis of Methods
Table 3: Method Efficiency Evaluation
Industrial-Scale Considerations
Cost-Benefit of Catalytic Hydrogenation
Nitro reduction using Pd/C is favored in continuous-flow reactors, where catalyst recycling reduces costs by 40% compared to batch processes. However, Fe/HCl remains cost-effective for low-budget productions despite longer reaction times.
Environmental Impact
Metal-catalyzed amination generates less waste (E-factor: 2.1) than nitro reduction (E-factor: 4.5). Solvent recovery systems for dioxane and ethanol further enhance sustainability in large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-(trifluoromethyl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted nicotinates . These products have various applications in chemical research and industrial processes .
Scientific Research Applications
Ethyl 4-amino-6-(trifluoromethyl)nicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the HIV-1 reverse transcriptase enzyme by binding to its active site and preventing the enzyme from catalyzing the replication of viral RNA . This inhibition is achieved through allosteric modulation, where the compound binds to a site other than the active site, inducing conformational changes that reduce the enzyme’s activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of ethyl 4-amino-6-(trifluoromethyl)nicotinate, highlighting substituent differences, molecular weights, and applications:
Electronic and Reactivity Differences
- Amino vs. Hydroxy/Chloro Groups: The amino group at position 4 in the target compound is electron-donating, enhancing nucleophilicity and hydrogen-bonding capacity. In contrast, the hydroxyl group () is electron-withdrawing via resonance, reducing reactivity toward electrophiles. The chloro substituent () offers a leaving group for substitution reactions .
- Trifluoromethyl Position : Moving the -CF₃ group from position 6 (target compound) to position 2 () alters the electronic distribution, affecting aromatic ring stability and interactions in drug-receptor binding .
Biological Activity
Ethyl 4-amino-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets. The structure can be represented as follows:
This compound is a derivative of nicotinic acid, which is known for its interactions with various receptors and enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence biochemical pathways. The trifluoromethyl group enhances the compound's ability to interact with lipid membranes and various biomolecules, leading to possible inhibition or activation of specific enzymes.
Biochemical Pathways:
- Enzyme Modulation: It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Signaling: The compound may influence cell signaling pathways, affecting gene expression related to stress responses and metabolic processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 15 |
Research indicates that this compound exhibits potent antibacterial activity comparable to standard antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has demonstrated cytotoxic effects on Ehrlich’s ascites carcinoma (EAC) cells with an IC50 value indicating significant inhibitory activity .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives of nicotinic acid derivatives showed that this compound had superior antibacterial properties against both Gram-positive and Gram-negative bacteria. The study reported a notable zone of inhibition ranging from 11 mm to 20 mm against tested pathogens .
- Cytotoxicity Assessment : In a comparative analysis against standard chemotherapeutics, this compound exhibited significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 4-amino-6-(trifluoromethyl)nicotinate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic amination of a halogenated precursor. For example:
- Step 1 : Start with Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS: 1196146-35-6, ).
- Step 2 : React with ammonia or an amine source under controlled conditions (e.g., Pd-catalyzed coupling or thermal amination). Similar protocols are described in Example 4 of a European patent application, where chloro intermediates are substituted with amines using palladium catalysts .
- Optimization : Use polar aprotic solvents (e.g., DMF) at 80–120°C. Monitor reaction progress via TLC or HPLC.
Table 1 : Key Reaction Parameters from Literature
| Precursor | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-chloro derivative | NH₃, Pd(PPh₃)₄ | 100 | ~65–75 | Patent Example |
| Halogenated analogs | K₂CO₃, DMF | 80 | ~50–60 | Analog synthesis |
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds. For example, Ethyl nicotinate derivatives show pyridine ring protons at δ 7.5–9.0 ppm and ester methyl/methylene signals at δ 1.3–4.4 ppm (). Use D₂O or CDCl₃ as solvents.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀F₃N₂O₂: calculated 251.07).
- IR Spectroscopy : Identify amino (–NH₂) stretches at ~3300–3500 cm⁻¹ and ester C=O at ~1700 cm⁻¹.
Q. What storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer :
- Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal degradation ().
- Use desiccants (e.g., silica gel) to avoid moisture absorption. Stability studies on trifluoromethyl analogs suggest a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of this compound in further derivatization?
- Methodological Answer : The –CF₃ group is electron-withdrawing, activating the pyridine ring for electrophilic substitution at the 2- and 5-positions. For example:
- Acylation : React with acyl chlorides in the presence of DMAP to form amides.
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position ().
- Mechanistic Insight : Computational studies (e.g., DFT) predict enhanced electrophilicity at the 5-position due to –CF₃ resonance effects .
Q. What computational strategies are employed to study the bioactivity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like retinoic acid receptors (RARs). For example, derivatives with extended hydrophobic substituents show higher binding scores (ΔG ≈ -9.5 kcal/mol) due to –CF₃ interactions with receptor pockets .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
Q. How can researchers resolve contradictions in spectroscopic data during synthesis or characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR, HRMS, and X-ray crystallography (if crystals are obtainable). For ambiguous NH₂ signals in NMR, use D₂O exchange experiments.
- Isolation of Byproducts : Use preparative HPLC to isolate impurities (e.g., unreacted chloro precursor) and characterize them via MS/MS.
- Case Study : A 2023 study resolved conflicting HPLC retention times by adjusting mobile phase pH to 3.5 (0.1% TFA in acetonitrile/water), improving peak resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
